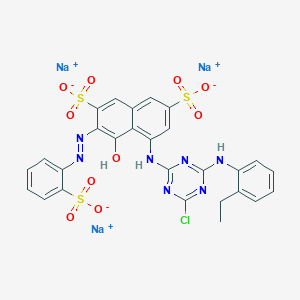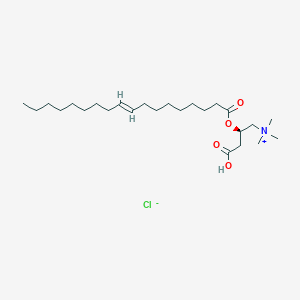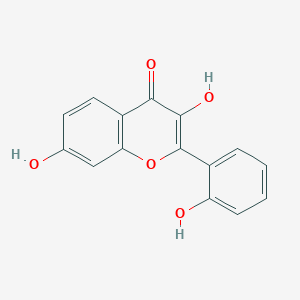
7,2'-Dihydroxyflavonol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,2’-Dihydroxyflavonol is a naturally occurring flavonoid, a class of polyphenolic compounds found in various plants. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. 7,2’-Dihydroxyflavonol, in particular, has garnered attention for its potential therapeutic applications and its role in various biochemical processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7,2’-Dihydroxyflavonol typically involves the use of flavone precursors. One common method is the hydroxylation of flavonol at specific positions. This can be achieved through various chemical reactions, including the use of hydroxylating agents under controlled conditions. For instance, the use of hydrogen peroxide in the presence of a catalyst can introduce hydroxyl groups at the desired positions on the flavonol backbone .
Industrial Production Methods: Industrial production of 7,2’-Dihydroxyflavonol may involve biotechnological approaches, such as the use of genetically engineered microorganisms capable of producing flavonoids. These microorganisms can be cultured in large bioreactors, where they convert simple substrates into complex flavonoid structures through enzymatic pathways. This method offers a sustainable and scalable approach to producing 7,2’-Dihydroxyflavonol .
化学反应分析
Types of Reactions: 7,2’-Dihydroxyflavonol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the flavonol into its corresponding dihydroflavonol.
Substitution: Substitution reactions can introduce different functional groups onto the flavonol structure.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydroflavonols .
科学研究应用
7,2’-Dihydroxyflavonol has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of flavonoids.
Biology: It serves as a tool to investigate the biological activities of flavonoids, including their antioxidant and anti-inflammatory effects.
作用机制
The mechanism of action of 7,2’-Dihydroxyflavonol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: It induces apoptosis in cancer cells and inhibits their proliferation by modulating signaling pathways such as the PI3K/AKT and MAPK pathways.
相似化合物的比较
7,8-Dihydroxyflavone: Known for its neuroprotective effects and ability to cross the blood-brain barrier.
3’,4’-Dihydroxyflavonol: Exhibits strong antioxidant and anti-inflammatory properties.
Uniqueness of 7,2’-Dihydroxyflavonol: 7,2’-Dihydroxyflavonol stands out due to its specific hydroxylation pattern, which imparts unique biological activities and makes it a valuable compound for research and therapeutic applications. Its ability to modulate multiple signaling pathways and its potential in treating various diseases highlight its significance in the field of flavonoid research .
属性
分子式 |
C15H10O5 |
|---|---|
分子量 |
270.24 g/mol |
IUPAC 名称 |
3,7-dihydroxy-2-(2-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C15H10O5/c16-8-5-6-10-12(7-8)20-15(14(19)13(10)18)9-3-1-2-4-11(9)17/h1-7,16-17,19H |
InChI 键 |
LWCCQPTZQCXXEP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


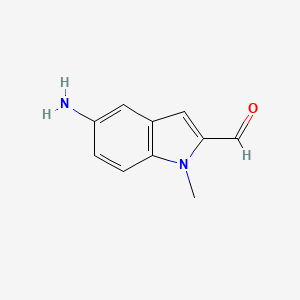
![2-Thiazolamine, 4-(2-chloro-4-methoxy-5-methylphenyl)-N-[3-cyclopropyl-1-(4-fluorophenyl)propyl]-5-methyl-N-2-propynyl-](/img/structure/B14801939.png)
![methyl 4-({[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]carbamothioyl}amino)benzoate](/img/structure/B14801944.png)
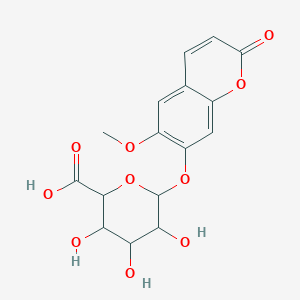
![5-[1-(7-Azaspiro[3.5]nonan-2-yl)pyrazol-4-yl]-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine](/img/structure/B14801953.png)
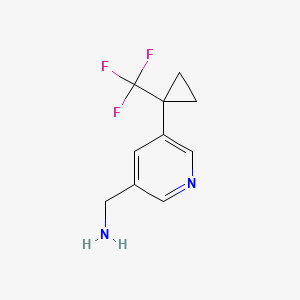
![3-Isoquinolinecarboxylic acid, 2-[4-[[[[2-(1,3-benzodioxol-5-yl)ethyl]amino]carbonyl]oxy]-3,3-dimethyl-1,2-dioxobutyl]-1,2,3,4-tetrahydro-](/img/structure/B14801979.png)
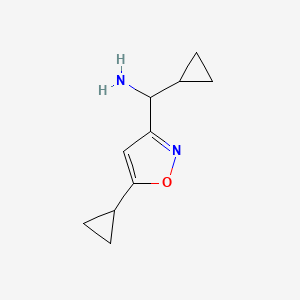

![sodium;2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1,2-dihydrobenzimidazol-3-ide](/img/structure/B14802001.png)
![{4-[(1-Naphthyl)vinyl]phenyl}di-p-tolylamine](/img/structure/B14802004.png)
![ethyl 2-[(1E)-1-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}ethyl]pentanoate](/img/structure/B14802005.png)
